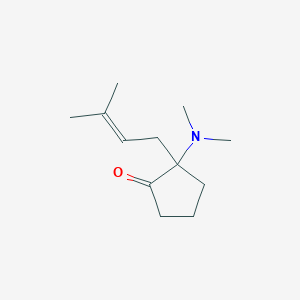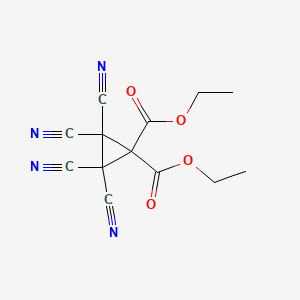![molecular formula C16H18N6O2S B14352518 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 94093-91-1](/img/structure/B14352518.png)
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine is a synthetic organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a butyl group, a nitrophenylmethylsulfanyl group, and a purin-2-amine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Butyl-6-[(2-pyridinylmethyl)sulfanyl]-9H-purin-2-amine
- 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine is unique due to the presence of the nitrophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
94093-91-1 |
|---|---|
Molekularformel |
C16H18N6O2S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
9-butyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-6-4-5-7-12(11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
MDVPCQIBRHLHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


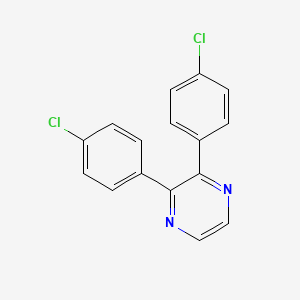
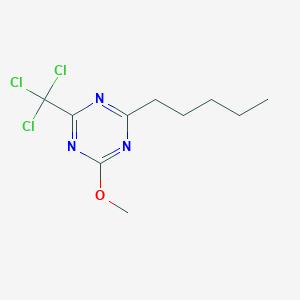
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
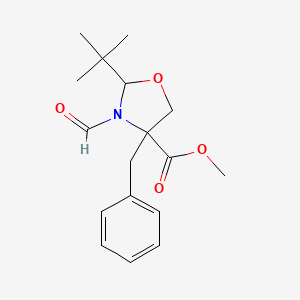
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
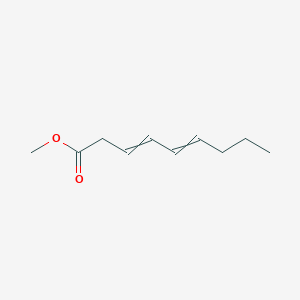
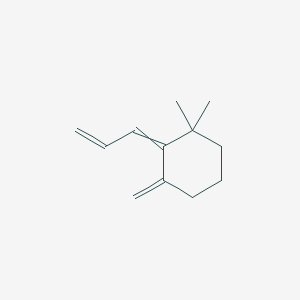
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)

